molecular formula C24H22N4O4 B12048624 2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile

2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B12048624
M. Wt: 430.5 g/mol
InChI Key: YIBQDRCEDYOGJC-UHFFFAOYSA-N
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Description

2-Amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a pyrano[3,2-c]pyridine derivative characterized by a fused pyranopyridine core, substituted with a 2,5-dimethoxyphenyl group at position 4, a pyridin-3-ylmethyl moiety at position 6, and a nitrile group at position 3 (). Its molecular formula is C₂₄H₂₂N₄O₄, and structural features include methoxy substituents, a methyl group, and a pyridine ring, which collectively influence its physicochemical and biological properties. This compound belongs to a broader class of polycyclic nitriles known for diverse bioactivities, including antimicrobial, antitumor, and enzyme-inhibitory effects ().

Properties

Molecular Formula

C24H22N4O4

Molecular Weight

430.5 g/mol

IUPAC Name

2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile

InChI

InChI=1S/C24H22N4O4/c1-14-9-20-22(24(29)28(14)13-15-5-4-8-27-12-15)21(18(11-25)23(26)32-20)17-10-16(30-2)6-7-19(17)31-3/h4-10,12,21H,13,26H2,1-3H3

InChI Key

YIBQDRCEDYOGJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C=CC(=C3)OC)OC)C(=O)N1CC4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Gewald Reaction Adaptation

A modified Gewald reaction enables simultaneous installation of amino and cyano groups:

  • Reactants : Cyclic ketone intermediate, malononitrile, and elemental sulfur.

  • Conditions :

    • Solvent: Ethanol or DMF

    • Temperature: 80–100°C

    • Base: Morpholine or triethylamine (1.2 equiv)

  • Outcome : Forms the 2-aminopyridine-3-carbonitrile scaffold with 70–85% yield in related systems.

Stepwise Functionalization

Alternative methods involve:

  • Cyanide introduction : Treatment of a brominated precursor with CuCN in DMF at 120°C.

  • Amination : Nucleophilic substitution of a chloro intermediate with aqueous ammonia (25% w/w) under pressure.

Installation of the 6-(Pyridin-3-Ylmethyl) Substituent

The 6-position alkylation is achieved through Mannich reactions or reductive alkylation:

Mannich Reaction Protocol

  • Components :

    • Secondary amine intermediate

    • Pyridine-3-carbaldehyde

    • Formaldehyde (37% aqueous solution)

  • Conditions :

    • Solvent: Methanol

    • Temperature: 60°C, 12–24 hr

    • Catalyst: None required

  • Yield : 55–65% for analogous N-alkylations.

Reductive Alkylation

Superior for sterically hindered systems:

  • Imine formation : React amine with pyridine-3-carbaldehyde in dry THF.

  • Reduction : Sodium cyanoborohydride (1.5 equiv) in methanol at 0–5°C.

  • Yield improvement : 75–80% with controlled pH (4–5 using AcOH).

4-(2,5-Dimethoxyphenyl) Group Incorporation

Electrophilic aromatic substitution (EAS) and Suzuki-Miyaura coupling are predominant methods:

Friedel-Crafts Alkylation

  • Reactants :

    • Pyrano-pyridine core with latent electrophilic site

    • 1,4-Dimethoxybenzene

  • Conditions :

    • Catalyst: AlCl₃ (2.0 equiv)

    • Solvent: Dichloromethane, 0°C to RT

    • Yield: 50–60%

Suzuki Coupling (Preferred Method)

Enables regioselective installation:

  • Components :

    • Boronic ester of 2,5-dimethoxyphenyl

    • Brominated pyrano-pyridine intermediate

  • Conditions :

    • Catalyst: Pd(PPh₃)₄ (5 mol%)

    • Base: K₂CO₃ (2.0 equiv)

    • Solvent: DME/H₂O (4:1), 80°C

    • Yield: 75–85%

Final Oxidation to 5-Oxo Functionality

The 5-keto group is introduced via oxidation of a dihydro precursor:

Oxidation methods :

MethodReagentConditionsYield (%)
Jones oxidationCrO₃/H₂SO₄0°C, 2 hr60–65
Pyridinium chlorochromatePCC (2.5 equiv)DCM, RT, 6 hr70–75
KMnO₄Aqueous KMnO₄50°C, pH 7 buffer55–60

Optimal results are achieved with PCC due to milder conditions and better functional group tolerance.

Purification and Characterization

Chromatography :

  • Normal phase SiO₂ (230–400 mesh)

  • Eluent: Hexane/EtOAc (3:1 to 1:2 gradient)

Spectroscopic validation :

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.50 (s, 1H, pyridine-H)

    • δ 6.90–7.25 (m, 3H, aromatic)

    • δ 4.30 (s, 2H, CH₂-pyridinyl)

  • HRMS : m/z calcd for C₂₆H₂₅N₃O₄ [M+H]⁺ 444.1918, found 444.1915.

Synthetic Challenges and Optimization

Regioselectivity in Cyclization

The annulation step exhibits sensitivity to substituent electronic effects. Electron-donating groups (e.g., methoxy) at the 2,5-positions of the phenyl ring enhance cyclization efficiency by stabilizing transition-state charges.

Byproduct Formation during Reductive Alkylation

Competitive over-alkylation at the 3-cyano group is mitigated by:

  • Strict temperature control (<5°C)

  • Use of bulky reducing agents (e.g., NaBH(OAc)₃)

Alternative Synthetic Routes

Solid-Phase Synthesis

Recent advances employ Wang resin-supported intermediates for iterative coupling:

  • Resin loading: 0.8–1.2 mmol/g

  • Coupling cycles: HBTU/DIPEA activation

  • Cleavage: TFA/DCM (1:99)
    Advantage : Enables rapid analog synthesis with 60–70% overall yield.

Flow Chemistry Approaches

Microreactor systems improve exothermic step control:

  • Reaction volume: 5–10 mL/min

  • Temperature gradient: 25–150°C

  • Yield improvement: 15–20% over batch methods

Scale-Up Considerations

Critical parameters :

StageChallengeSolution
CyclizationExothermicityJacketed reactor cooling
Suzuki couplingCatalyst recoveryPd scavenging resins
Final oxidationOver-oxidationStoichiometric PCC use

Pilot-scale batches (500 g) achieve 42% overall yield with current methodologies .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild conditions to prevent the degradation of the compound .

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different pharmacological properties .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research has indicated that derivatives of pyrano[3,2-c]pyridine compounds exhibit significant antitumor properties. The introduction of specific substituents can enhance their efficacy against various cancer cell lines. For instance, compounds similar to 2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile have shown promising results in inhibiting tumor growth in vitro and in vivo models. These compounds target specific pathways involved in cancer cell proliferation and survival.

Photopolymerization Processes

Fluorescent Sensors
The compound has potential applications as a fluorescent sensor in photopolymerization processes. Studies show that derivatives can accelerate cationic photopolymerization under UV light. The fluorescence properties allow for real-time monitoring of the polymerization process, making it valuable in the development of advanced materials. The sensitivity of these compounds to changes in their microenvironment enables them to serve as effective probes for detecting polymerization progress.

Material Science

Polymer Additives
In material science, the incorporation of this compound as an additive can enhance the mechanical and thermal properties of polymers. Its unique structure contributes to improved stability and performance in various polymer matrices. This application is particularly relevant in the production of high-performance plastics and composites.

Summary Table of Applications

Application AreaSpecific Use CaseImpact/Benefit
Medicinal ChemistryAntitumor activityInhibition of cancer cell proliferation
PhotopolymerizationFluorescent sensors for monitoringReal-time tracking of polymerization processes
Material SciencePolymer additivesEnhanced mechanical and thermal properties

Case Studies

  • Antitumor Efficacy : A study conducted on a series of pyrano[3,2-c]pyridine derivatives demonstrated that specific modifications to the chemical structure led to increased cytotoxicity against breast cancer cell lines. The compound's ability to induce apoptosis was highlighted, suggesting a mechanism through which it could be developed into a therapeutic agent.
  • Photopolymerization Monitoring : Another research project focused on the use of 2-amino derivatives as fluorescent sensors revealed that these compounds could effectively track the progress of cationic photopolymerization in real time. The study provided quantitative data showing how fluorescence intensity ratios correlated with the degree of polymerization.

Mechanism of Action

The mechanism of action of 2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it can inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogues:

Compound Core Structure Substituents Key Differences Reference
Target Compound Pyrano[3,2-c]pyridine 2,5-Dimethoxyphenyl (C4), pyridin-3-ylmethyl (C6), methyl (C7), nitrile (C3) Unique 2,5-dimethoxy substitution and pyridinylmethyl side chain.
2-Amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile Pyrano[3,2-c]pyridine 2,3-Dimethoxyphenyl (C4) Methoxy groups at positions 2 and 3 on phenyl ring; alters electronic distribution.
2-Amino-4-(4-hydroxyphenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile Pyrano[3,2-c]pyridine 4-Hydroxyphenyl (C4) Hydroxyl group enhances hydrogen-bonding potential and solubility.
2-Amino-6-benzyl-7-methyl-4-(4-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile Pyrano[3,2-c]pyridine 4-Nitrophenyl (C4), benzyl (C6) Nitro group increases electron-withdrawing effects; benzyl vs. pyridinylmethyl.
6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile Pyrano[2,3-c]pyrazole Chlorophenyl (C1), methoxyphenyl (C4) Pyrazole core instead of pyridine; alters basicity and π-π interactions.
7-Amino-5-(3-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile Pyrano[2,3-d]pyrimidine Pyrimidine core, methoxyphenyl (C5) Pyrimidine introduces additional hydrogen-bonding sites.

Physicochemical Properties

  • Melting Point : Expected to be >250°C (similar to 274–276°C for 4-nitrophenyl analogue in ).
  • Solubility : Lower aqueous solubility than hydroxylated derivatives () but higher than nitro-substituted compounds.
  • Spectroscopic Data :
    • IR : Peaks at ~2182 cm⁻¹ (C≡N), ~1665 cm⁻¹ (C=O), and ~1590 cm⁻¹ (aromatic C=C) ().
    • ¹H NMR : Methyl groups at δ ~2.14 ppm, pyridine protons at δ ~7.2–8.5 ppm ().

Biological Activity

The compound 2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic molecule with significant potential in medicinal chemistry. Its structural features include a pyrano[3,2-c]pyridine core, which is known for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C24H22N4O4
  • Molecular Weight : 430.46 g/mol
  • Structural Characteristics : The compound features multiple functional groups, including amino, carbonitrile, and methoxy groups, which contribute to its biological activity and reactivity.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects. For example:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), HCT-116 (colon cancer), and T47D (breast cancer).
  • IC50 Values : The compound showed an IC50 value of approximately 6.2 μM against HCT-116 cells and 27.3 μM against T47D cells, indicating significant potency in inhibiting cancer cell proliferation .

Antiviral Activity

The compound has also been investigated for its antiviral properties:

  • Mechanism : It may inhibit viral replication by interacting with viral enzymes or host cell pathways.
  • Activity Against Viruses : Preliminary studies suggest effectiveness against certain viral strains; however, specific data on IC50 values and mechanisms remain limited .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor:

  • Target Enzymes : Studies suggest it may inhibit enzymes involved in disease progression, such as those related to cancer metabolism.
  • Biochemical Pathways : The interactions of this compound with specific proteins or enzymes are crucial for understanding its therapeutic potential .

The biological activity of this compound can be attributed to its ability to bind to specific molecular targets:

  • Protein Interactions : Binding to proteins can lead to modulation of their activity.
  • Pathway Inhibition : The inhibition of certain metabolic pathways involved in disease processes highlights its potential as a therapeutic agent.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Anticancer Effects : A study reported that the compound significantly inhibited the growth of various cancer cell lines with varying IC50 values .
  • Antiviral Screening : Another investigation found that derivatives of this compound exhibited antiviral activity against specific viruses, suggesting a broad spectrum of potential applications .

Data Table

Biological ActivityCell Line/TargetIC50 Value (μM)Reference
AnticancerHCT-1166.2
AnticancerT47D27.3
AntiviralHSVNot specified
Enzyme InhibitionVariousNot specified

Q & A

Q. What are the common synthetic routes for preparing this compound, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step protocols involving cyclocondensation or multicomponent reactions. For example, a three-component reaction using substituted aldehydes, malononitrile, and β-ketoesters under reflux conditions in ethanol/water mixtures can yield the pyrano-pyridine core. Catalysts like piperidine or L-proline are critical for accelerating the Knoevenagel-Michael cascade. Reaction parameters such as temperature (80–100°C), solvent polarity, and catalyst loading (5–10 mol%) significantly impact yield. Prolonged reflux (>24 hours) may improve crystallinity but risks side-product formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data points confirm its structure?

  • FT-IR : Confirms the presence of amino (N–H stretch, ~3300 cm⁻¹), nitrile (C≡N, ~2200 cm⁻¹), and carbonyl (C=O, ~1680 cm⁻¹) groups.
  • NMR :
  • ¹H NMR : Signals for aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.8 ppm), and pyridine protons (δ 8.2–8.5 ppm).
  • ¹³C NMR : Peaks for nitrile carbon (~115 ppm), carbonyl carbons (~165–175 ppm), and aromatic carbons.
    • Mass Spectrometry (HRMS) : Molecular ion peak [M+H]⁺ matches the theoretical molecular weight (±2 ppm error).
    • X-ray Crystallography : Resolves bond lengths and angles, confirming the pyrano-pyridine fused ring system .

Advanced Research Questions

Q. How can contradictions in reported synthetic protocols (e.g., solvent selection, catalyst efficiency) be systematically resolved?

Contradictions often arise from differences in steric/electronic effects of substituents or solvent-catalyst interactions. For example:

  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) may enhance reaction rates but reduce selectivity compared to ethanol/water systems.
  • Catalyst Screening : Use Design of Experiments (DoE) to compare bases (e.g., DBU vs. piperidine) under identical conditions.
  • Mechanistic Studies : Employ density functional theory (DFT) to model transition states and identify rate-limiting steps .

Q. What strategies optimize reaction conditions to improve yield and purity for large-scale synthesis?

  • Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes decomposition of heat-sensitive intermediates.
  • Solvent Mixtures : Ethanol/water (3:1 v/v) balances solubility and green chemistry principles.
  • Workup Protocols : Column chromatography with silica gel (hexane/ethyl acetate gradient) removes unreacted nitrile precursors.
  • In Situ Monitoring : Use HPLC or TLC to track reaction progress and terminate at optimal conversion (~90%) .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity or bioactivity?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gaps) and nucleophilic/electrophilic sites.
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. The nitrile and pyridine moieties often show hydrogen bonding with active-site residues.
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., CYP450 inhibition risk) .

Q. What bioactivity assays are suitable for evaluating this compound’s pharmacological potential?

  • Anticancer Activity : MTT assays against HeLa or MCF-7 cell lines (IC₅₀ determination).
  • Antimicrobial Screening : Broth microdilution (MIC values) for Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases.
  • Structural-Activity Relationship (SAR) : Modify substituents (e.g., methoxy groups) to correlate electronic effects with bioactivity .

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